molecular formula C23H17N3O B2582526 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-06-7

1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2582526
CAS No.: 932519-06-7
M. Wt: 351.409
InChI Key: RQPNQOHXJJTWRS-UHFFFAOYSA-N
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Description

Quinoline and pyrazole are both important heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are valuable scaffolds for drug discovery .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of these compounds .


Molecular Structure Analysis

Quinoline, also known as benzopyridine, is a nitrogenous tertiary base containing a heteronucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions. For example, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For quinoline, it is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been a subject of various synthesis and characterization studies, focusing on its structure and chemical properties. Notable research includes the synthesis of novel pyrazolo[4,3-c]quinoline derivatives, highlighting their potential as ligands for the estrogen receptor (Kasiotis, Fokialakis, & Haroutounian, 2006). Another study involved the synthesis and characterization of 3-Phenyl-5(2-Phenylthio-Quinolin-3-Yl)-1-(4-Methoxyphenyl)-2-Thiazoyl)-Pyrazoline, confirming its structure through X-ray diffraction and other methods (Liu Fang-ming, 2012).

Electroluminescence and Optical Properties

  • Research has explored its application in electroluminescent devices. For instance, a study reported a novel synthesis method for 1H-pyrazolo[3,4-b]quinolines, which are luminophores used in these devices (Chaczatrian, Chaczatrian, Danel, & Tomasik, 2004). Additionally, studies on optical absorption measurements and quantum-chemical simulations have been conducted to understand the absorption spectra of pyrazolo[3,4-b]quinoline derivatives, which is crucial for their application in optoelectronic devices (Koścień, Sanetra, Gondek, Danel, Wisła, & Kityk, 2003).

Antimicrobial and Biological Activity

  • The antimicrobial properties of pyrazolo[3,4-b]quinoline derivatives have been a significant area of research. For example, a study synthesized and evaluated the antimicrobial activity of novel quinoline derivatives bearing different heterocyclic moieties, including pyrazolo[3,4-b]quinolines (El-Gamal, Hagrs, & Abulkhair, 2016). Another study focused on the synthesis of pyrazoloquinolines as gastric H+/K+-ATPase inhibitors, indicating their potential in medicinal applications (Kalayanov, Kang, Cheon, Lee, Yum, Kim, & Choi, 2010).

Other Applications

  • The compound has also been studied in the context of protein kinase inhibition, with a focus on its potential for inhibiting bacterial serine/threonine protein kinases (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013). Additionally, its regioselective acylation and the theoretical analysis of its reactivity have been topics of study, indicating its versatile chemical nature (Savchenko, Silin, Kovalenko, Musatov, Nikitchenko, & Ivachtchenko, 2007).

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For related compounds, safety data sheets provide information on potential hazards, including environmental hazards, health hazards, and physical hazards .

Future Directions

Quinoline and its derivatives continue to be an area of active research due to their diverse biological activities and their potential as therapeutic agents . Future research will likely focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective therapeutic agents .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c1-27-18-13-11-17(12-14-18)26-23-19-9-5-6-10-21(19)24-15-20(23)22(25-26)16-7-3-2-4-8-16/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPNQOHXJJTWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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